molecular formula C22H29IN2O2 B13775503 Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-ethyl-3-vinyl-, iodide CAS No. 73771-81-0

Quinuclidinium, 6-(hydroxy(6-methoxy-4-quinolinyl)methyl)-1-ethyl-3-vinyl-, iodide

Cat. No.: B13775503
CAS No.: 73771-81-0
M. Wt: 480.4 g/mol
InChI Key: QGKRCDXLQCXCNP-NYHCBIMJSA-M
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Description

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide is a complex organic compound with a unique structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a bicyclic structure with a quinoline moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves multiple steps. One common approach is the enantioselective construction of the azabicyclo scaffold, which is central to the compound’s structure . This process often starts with the preparation of an acyclic starting material that contains the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline moiety or the bicyclic structure.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

(S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its unique structure and biological activity.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-[(7R)-5-Ethenyl-1-ethyl-1-azoniabicyclo[222]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol iodide lies in its specific stereochemistry and the presence of the iodide ion

Properties

CAS No.

73771-81-0

Molecular Formula

C22H29IN2O2

Molecular Weight

480.4 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide

InChI

InChI=1S/C22H29N2O2.HI/c1-4-15-14-24(5-2)11-9-16(15)12-21(24)22(25)18-8-10-23-20-7-6-17(26-3)13-19(18)20;/h4,6-8,10,13,15-16,21-22,25H,1,5,9,11-12,14H2,2-3H3;1H/q+1;/p-1/t15?,16?,21-,22+,24?;/m1./s1

InChI Key

QGKRCDXLQCXCNP-NYHCBIMJSA-M

Isomeric SMILES

CC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]

Canonical SMILES

CC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-]

Origin of Product

United States

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